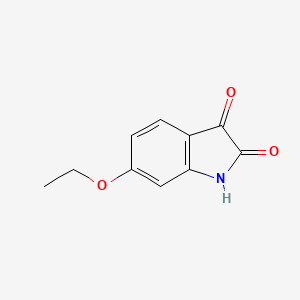

6-ethoxy-2,3-dihydro-1H-indole-2,3-dione

描述

Nomenclature and Structural Classification

6-Ethoxy-2,3-dihydro-1H-indole-2,3-dione belongs to the broader chemical classification of indolines, which are compounds containing an indole moiety consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole structures. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as 6-ethoxy-1H-indole-2,3-dione, reflecting the positioning of the ethoxy substituent at the 6-carbon of the indole ring system. Alternative naming conventions include 6-ethoxyisatin and 6-ethoxy-2,3-dioxoindoline, terms that emphasize different structural perspectives of the same molecular entity. The compound carries the Chemical Abstracts Service registry number 1146290-20-1, providing a unique identifier for database searches and chemical inventory management.

The structural classification places this compound within the isatin family, which are characterized by the presence of two carbonyl groups at positions 2 and 3 of the indole ring system. The parent compound isatin has been recognized under various synonyms including 2,3-diketoindoline, 2,3-dioxo-2,3-dihydroindole, 2,3-dioxoindoline, 2,3-indolinedione, and 2,3-ketoindoline, establishing the foundational nomenclature system for substituted derivatives. The introduction of the ethoxy group at position 6 creates a specific substitution pattern that influences both the physical properties and chemical reactivity of the molecule.

Historical Context and Discovery

The discovery and development of this compound emerged from the broader historical context of isatin chemistry, which traces its origins to the pioneering work of Otto Linné Erdman and Auguste Laurent in 1840. These researchers first obtained isatin as a product from the oxidation of indigo dye using nitric acid and chromic acids, establishing the foundation for understanding this important class of heterocyclic compounds. The subsequent development of substituted isatin derivatives, including ethoxy-substituted variants, evolved through systematic exploration of substitution patterns and their effects on molecular properties and biological activities.

The synthesis of electron-donating group substituted isatins, including ethoxy derivatives, has been facilitated by advances in synthetic methodology that address the unique challenges associated with introducing these substituents. Research has demonstrated that serendipitous discoveries have played important roles in developing efficient synthetic procedures for isatins substituted with electron-donating groups, as evidenced by unexpected products obtained during aromatic nucleophilic substitution reactions. These findings led to the elaboration of methodologies specifically designed for synthesizing electron-enriched isatins, including those bearing hydroxy, alkoxy, alkylthio, and dialkylamino substituents on the aromatic ring.

The historical development of isatin synthesis methodologies includes several key approaches that have influenced the preparation of substituted derivatives. The Sandmeyer methodology represents the oldest and most straightforward approach, involving condensation between chloral hydrate and primary arylamines in the presence of hydroxylamine hydrochloride, followed by electrophilic cyclization to furnish isatin products in yields exceeding seventy-five percent. The Stolle procedure emerged as an important alternative, utilizing condensation of primary or secondary arylamines with oxalyl chloride to form chlorooxalylanilide intermediates that cyclize in the presence of Lewis acids.

Relevance in Organic Chemistry and Bioorganic Research

This compound demonstrates significant relevance in organic chemistry and bioorganic research applications due to its position within the synthetically versatile isatin family. Isatins serve as important building blocks for the synthesis of diverse heterocyclic compounds, offering multiple reactive sites that enable various chemical transformations. The specific electronic properties introduced by the ethoxy substituent at the 6-position create unique reactivity patterns that distinguish this compound from other isatin derivatives and expand the range of possible synthetic applications.

Research investigations have established that isatin derivatives exhibit diverse biological activities, including anti-cancer, anti-bacterial, anti-fungal, and anti-diabetic properties, making them valuable targets for pharmaceutical development. The introduction of electron-donating groups such as ethoxy substituents can significantly influence these biological activities through modulation of electronic properties and molecular interactions. Studies have demonstrated that electron-donating groups at specific positions of the isatin ring can enhance selectivity and potency in biological systems, as exemplified by research on carbonic anhydrase inhibitors where specific substitution patterns led to improved selectivity profiles.

The synthetic versatility of this compound extends to its participation in ring-opening and ring expansion reactions that enable the formation of diverse heterocyclic structures. These transformations include Pfitzinger reactions, which convert isatin derivatives to quinoline carboxylic acids through base-catalyzed ring opening followed by condensation with carbonyl compounds. The electron-donating nature of the ethoxy group influences the reactivity in these transformations, potentially altering reaction rates and product distributions compared to unsubstituted or electron-withdrawing substituted isatins.

Recent methodological advances have addressed the challenges associated with synthesizing electron-donating group substituted isatins through optimization of reaction conditions and understanding of water effects in these transformations. These developments have expanded the accessibility of compounds like this compound and related derivatives, enabling more extensive investigation of their properties and applications. The compound's role as a research tool extends to studies of electronic effects in heterocyclic systems, where the ethoxy substituent serves as a model electron-donating group for understanding structure-property relationships in isatin chemistry.

属性

IUPAC Name |

6-ethoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-6-3-4-7-8(5-6)11-10(13)9(7)12/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGUKPZQIPNZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306883 | |

| Record name | 1H-Indole-2,3-dione, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-20-1 | |

| Record name | 1H-Indole-2,3-dione, 6-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2,3-dione, 6-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Typical Procedure:

- Starting material: 6-hydroxyindole-2,3-dione

- Base: Aqueous potassium hydroxide or other suitable base

- Solvent: Acetone or other polar aprotic solvents

- Ethylating agent: Ethyl bromide or ethyl iodide

- Temperature: Ambient to reflux conditions

- Reaction time: Several hours (2–8 h depending on conditions)

After completion, the reaction mixture is worked up by solvent removal, aqueous extraction, and purification by column chromatography or crystallization.

This method is supported by analogous alkylation reactions on ethyl indol-2-carboxylate derivatives, where nucleophilic substitution on nitrogen or oxygen atoms is achieved using alkyl halides in the presence of base.

Regioselective Synthesis via Oxindole Intermediates

Another approach involves the synthesis of 6-substituted oxindoles followed by their oxidation to isatins. This method is particularly useful when electron-withdrawing or electron-donating groups influence the reactivity of the aromatic ring.

- Step 1: Preparation of 6-ethoxy-2-oxindole via nucleophilic substitution or esterification on appropriately substituted precursors.

- Step 2: Oxidation of the oxindole intermediate to the corresponding isatin (6-ethoxyindole-2,3-dione).

Oxidation can be achieved using reagents such as N-chlorosuccinimide or pyridinium perbromide, sometimes in the presence of catalysts like mercuric oxide and BF3·Et2O, under aqueous or organic solvent conditions.

This route allows for regioselective introduction of the ethoxy group and is beneficial for substrates sensitive to direct alkylation conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | 6-hydroxyindole-2,3-dione | Ethyl bromide, KOH, acetone | RT to reflux, 2–8 hours | Simple, direct, good yields | Requires pure hydroxy isatin |

| Oxindole Intermediate Route | 6-substituted oxindoles | Oxidants (N-chlorosuccinimide, pyridinium perbromide) | Mild oxidation conditions | Regioselective, versatile | Multi-step, sensitive reagents |

| N-Alkylation of Indol-2-carboxylates | Ethyl indol-2-carboxylate | Alkyl halides, KOH, acetone | RT, 2–8 hours | Well-established, adaptable | May require further hydrolysis |

Detailed Research Findings

Alkylation Efficiency: Studies show that alkylation of ethyl indol-2-carboxylate derivatives with alkyl halides in the presence of aqueous KOH in acetone proceeds efficiently at room temperature, with reaction times ranging from 2 to 8 hours depending on the alkylating agent and substrate. This suggests similar conditions can be optimized for the ethoxy substitution at the 6-position of isatin derivatives.

Oxidation Specificity: The oxidation of 6-substituted oxindoles to isatins is highly dependent on the electronic nature of substituents. Electron-withdrawing groups facilitate regioselective bromination or chlorination at the 3-position, which upon hydrolysis yields the corresponding isatin. This method has been successfully applied to 6-substituted derivatives, indicating its applicability to 6-ethoxy compounds.

Purification and Yield: Both methods typically require chromatographic purification or crystallization from ethanol or hexane to isolate the pure 6-ethoxy-2,3-dihydro-1H-indole-2,3-dione. Yields vary but are generally moderate to good (50–80%) depending on reaction optimization.

化学反应分析

6-ethoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted indole derivatives, which are valuable intermediates in organic synthesis .

科学研究应用

6-ethoxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:

作用机制

The mechanism of action of 6-ethoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . Additionally, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of 6-ethoxy-2,3-dihydro-1H-indole-2,3-dione are best understood through comparison with analogous indole-2,3-dione derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Indole-2,3-dione Derivatives

Key Findings :

Substituent Effects on Receptor Affinity: Indole-2,3-dione derivatives with electron-donating groups (e.g., ethoxy) show higher selectivity for σ2 receptors, while benzoxazinone analogs favor σ1 receptors . The additional carbonyl group in indole-2,3-dione scaffolds enhances σ2 selectivity (Kis1/Kis2 >72) compared to simpler heterocycles .

Synthetic Versatility :

- The parent compound, 2,3-dihydro-1H-indole-2,3-dione, is a common precursor for functionalization. For example, 6-ethoxy substitution can be achieved via nucleophilic substitution of a hydroxyl group with bromoethane .

Crystallographic Insights :

- Derivatives like 6-chloro-7-methoxy-indole-2,3-dione have been structurally characterized using SHELXL and OLEX2 , revealing intermolecular hydrogen bonds (N-H⋯O) and π-π stacking, critical for crystal packing .

Biological Activity :

- Thiazole derivatives synthesized from indole-2,3-dione exhibit dual inhibitory activity against HIV-1 reverse transcriptase-associated functions, highlighting the scaffold's utility in antiviral drug design .

生物活性

6-Ethoxy-2,3-dihydro-1H-indole-2,3-dione is a compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C10H9NO3

- Molecular Weight : 191.18 g/mol

This compound is characterized by its unique ethoxy substitution, which influences its reactivity and biological interactions.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Staphylococcus aureus | 62.5 |

| Bacillus subtilis | 62.5 |

| Candida krusei | 125 |

| Escherichia coli | 250 |

| Klebsiella pneumoniae | 250 |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting potential applications in treating infections caused by these pathogens .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It appears to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis and cell cycle arrest.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

In vitro studies have demonstrated that this compound can induce apoptosis in these cell lines, with IC50 values ranging from 10 to 20 µM depending on the specific cell line and treatment duration .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models.

The biological activity of this compound is believed to involve multiple molecular targets:

- Receptor Interaction : The compound may bind to specific receptors involved in inflammatory pathways.

- Enzymatic Modulation : It could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Study on Antimicrobial Efficacy

A study conducted by Tsotinis et al. (1997) evaluated various indole derivatives for their antimicrobial properties. The findings indicated that derivatives similar to this compound showed promising activity against Salmonella typhi and other pathogens. The study concluded that structural modifications significantly affect antimicrobial efficacy .

Evaluation of Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of several indole derivatives, including this compound. The results indicated that this compound effectively inhibited cell growth in MCF-7 cells through mechanisms involving apoptosis and cell cycle disruption.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-ethoxy-2,3-dihydro-1H-indole-2,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of indole-diones often involves functionalization at specific ring positions. For example, iodination of indole derivatives (as in 6-iodo-1H-indole-3-carbaldehyde synthesis) employs iodine with oxidizing agents in solvents like dichloromethane under controlled temperatures . For ethoxy-substituted derivatives, etherification via nucleophilic substitution or coupling reactions (e.g., using ethylating agents like ethyl bromide) could be explored. Reaction parameters such as solvent polarity, temperature (e.g., 25–60°C), and catalyst selection (e.g., palladium for cross-coupling) should be systematically optimized using factorial design to minimize side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : Analyze the -NMR spectrum for ethoxy group signals (δ ~1.3–1.5 ppm for CH, δ ~4.0–4.5 ppm for OCH), and indole ring protons (δ ~6.5–7.5 ppm). -NMR should confirm carbonyl groups (δ ~170–180 ppm) and ethoxy carbons (δ ~15–65 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1700 cm) and C-O-C ether bonds (~1100–1250 cm) .

- MS : High-resolution mass spectrometry (HRMS) can verify molecular weight (CHNO, exact mass 191.18 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods to prevent inhalation of vapors.

- Segregate waste and dispose via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives for targeted biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and regioselectivity for functionalization .

- Molecular Docking : Screen derivatives against protein targets (e.g., kinases or GPCRs) to prioritize candidates for synthesis. Tools like AutoDock Vina can assess binding affinities .

- Example : Compare the ethoxy group’s steric/electronic effects with methoxy or hydroxyl analogs to optimize bioactivity .

Q. What experimental strategies resolve contradictions in reported biological activities of indole-2,3-dione derivatives?

- Methodological Answer :

- Dose-Response Studies : Test compounds across a concentration range (e.g., 1 nM–100 µM) to establish IC values and validate potency .

- Assay Reproducibility : Replicate studies under standardized conditions (pH, temperature, cell lines) to isolate variables causing discrepancies .

- Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify trends or outliers .

Q. How can AI-driven process optimization enhance the scalability of this compound synthesis?

- Methodological Answer :

- Machine Learning (ML) : Train models on reaction datasets (e.g., solvent, catalyst, yield) to predict optimal conditions for large-scale synthesis .

- Automated Reactors : Use continuous flow systems with real-time analytics (e.g., in-line IR spectroscopy) to monitor reaction progression and adjust parameters dynamically .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The ethoxy group acts as an electron-donating substituent, directing electrophiles (e.g., nitronium ion) to the para position (C-5) of the indole ring.

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to isolate intermediates (e.g., bromination at C-5 vs. C-4) .

Q. How do solvent polarity and catalyst choice influence the reaction kinetics of this compound in cross-coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。